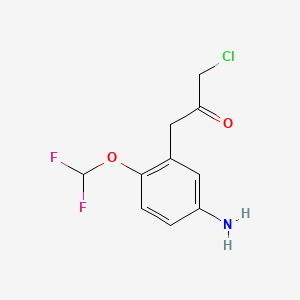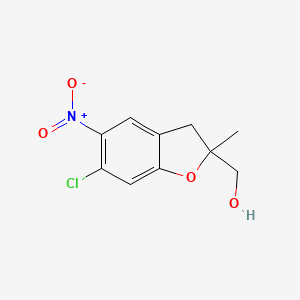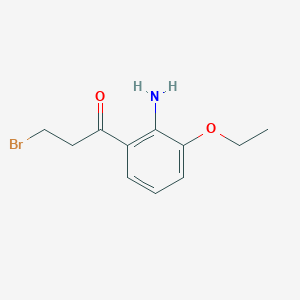
1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-1-one is an organic compound that features a bromine atom attached to a propanone backbone, with an amino group and an ethoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 2-amino-3-ethoxyacetophenone with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride in methanol or ethanol.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce nitro or nitroso compounds.
- Reduction reactions result in alcohols or amines.
Applications De Recherche Scientifique
1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and ethoxy groups can enhance its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
1-(2-Amino-3-methoxyphenyl)-3-bromopropan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Amino-3-ethoxyphenyl)-3-chloropropan-1-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-1-one is unique due to the presence of both the ethoxy and bromine groups, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
1-(2-amino-3-ethoxyphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-10-5-3-4-8(11(10)13)9(14)6-7-12/h3-5H,2,6-7,13H2,1H3 |
Clé InChI |
BQQKVMXISAYGES-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1N)C(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


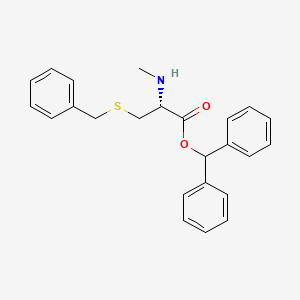
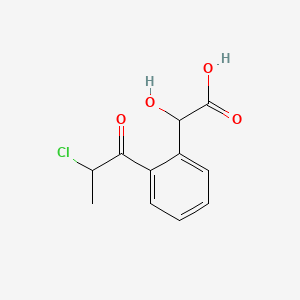

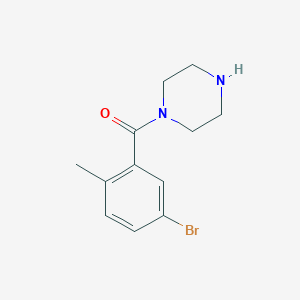
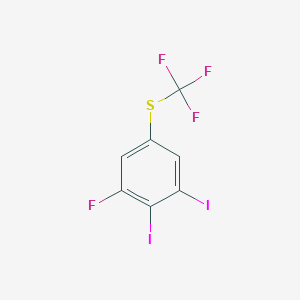

![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
